molecular formula C12H19NS B13307368 [(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine

[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine

Katalognummer: B13307368
Molekulargewicht: 209.35 g/mol
InChI-Schlüssel: JAAUMGSQAGIVGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C12H19NS and a molecular weight of 209.35 g/mol . This compound is characterized by the presence of a methylphenyl group and a methylsulfanylpropyl group attached to an amine functional group. It is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 3-methylbenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Wissenschaftliche Forschungsanwendungen

[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared with other similar compounds, such as:

  • [(2-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine
  • [(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine
  • [(3-Methylphenyl)methyl][2-(methylsulfanyl)propyl]amine

These compounds share similar structural features but differ in the position of the methyl or sulfanyl groups, which can affect their chemical properties and reactivity .

Eigenschaften

Molekularformel

C12H19NS

Molekulargewicht

209.35 g/mol

IUPAC-Name

N-[(3-methylphenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C12H19NS/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3

InChI-Schlüssel

JAAUMGSQAGIVGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CNCCCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.